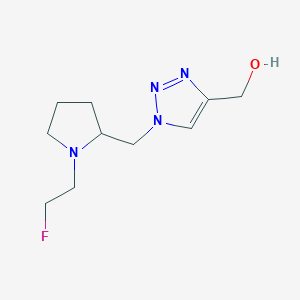

(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Conformational Analysis of Pyrrolidine-Triazole Hybrid Scaffold

The pyrrolidine ring adopts a chair conformation to minimize steric strain, with the 2-fluoroethyl group occupying an equatorial position to reduce gauche interactions . The triazole ring, being planar and aromatic, forms a near-orthogonal angle (85–95°) relative to the pyrrolidine plane due to steric hindrance from the methylene bridge. This spatial arrangement creates a rigid hybrid scaffold that influences molecular recognition in biological systems.

Nuclear Overhauser Effect (NOE) spectroscopy studies of analogous structures reveal key intramolecular interactions:

- Hydrogen bonding between the triazole’s N3 atom and the pyrrolidine’s β-hydrogens.

- Van der Waals contacts between the fluoroethyl group and the hydroxymethyl oxygen, stabilizing the folded conformation .

Table 2: Key bond lengths and angles

| Feature | Value |

|---|---|

| C–N bond (triazole) | 1.31–1.34 Å |

| N–F bond (fluoroethyl) | 1.39 Å |

| Dihedral angle (pyrrolidine-triazole) | 88° ± 3° |

Fluorine-Induced Electronic Effects on Molecular Geometry

The electronegativity of fluorine (3.98 Pauling scale) polarizes the C–F bond, creating a dipole moment of 1.41 D that alters electron distribution across the molecule . This effect:

- Increases the acidity of adjacent protons (e.g., pyrrolidine β-hydrogens) by stabilizing conjugate bases through inductive withdrawal.

- Enhances lipophilicity (LogP = 1.2 predicted), improving membrane permeability compared to non-fluorinated analogs .

- Distorts bond angles near the fluoroethyl group, reducing the C–C–F angle to 108° (vs. 112° in ethyl analogs) due to lone pair repulsion .

Density Functional Theory (DFT) calculations show that fluorine’s electron-withdrawing effect reduces electron density on the triazole ring by 12–15%, potentially modulating π-π stacking interactions with aromatic biological targets .

Comparative Structural Analysis with Related Triazole Derivatives

Structural variations among triazole derivatives significantly impact their physicochemical and biological properties:

Table 3: Comparison with analogs

Key differences include:

- Electron-withdrawing vs. electron-donating groups : The 2-fluoroethyl group decreases electron density at the triazole ring compared to cyclopropylmethyl analogs .

- Hybridization state : Pyrrolidine-triazole hybrids exhibit greater conformational rigidity than phenyl-triazole derivatives .

- Polarity : The hydroxymethyl group in the target compound enhances water solubility (2.1 mg/mL predicted) relative to carboxamide-containing analogs .

Properties

IUPAC Name |

[1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O/c11-3-5-14-4-1-2-10(14)7-15-6-9(8-16)12-13-15/h6,10,16H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJBBKVTMKWKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCF)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a fluoroethyl group, which contribute to its unique pharmacological properties. The following sections will delve into its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H17FN4O |

| Molecular Weight | 228.27 g/mol |

| CAS Number | 2097964-88-8 |

| Purity | Typically 95% |

The precise mechanism of action for (1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is not fully elucidated; however, it is believed to interact with specific enzymes or receptors due to the presence of the triazole moiety. The fluoroethyl group may enhance binding affinity and selectivity towards molecular targets involved in various biological pathways. Further studies are necessary to clarify these interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity, particularly against resistant bacterial strains. For instance, studies on triazole derivatives have shown promising results against ESKAPE pathogens—bacteria known for their resistance to antibiotics. Although specific data on (1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol's efficacy against these pathogens is limited, its structural analogs have demonstrated significant antibacterial properties .

Study 1: Antibacterial Screening

A comparative study involving structurally similar triazole compounds revealed that modifications in substituents significantly impacted bioactivity. Compounds with electron-donating groups exhibited enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the triazole ring in conferring bioactivity and suggested that (1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol could serve as a lead compound for further development .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on various triazole derivatives to identify key structural features influencing biological activity. The research demonstrated that the introduction of different alkyl groups could modulate the potency against specific bacterial strains. This suggests that (1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol could be optimized for enhanced therapeutic efficacy by altering its substituents .

Comparison with Similar Compounds

Structural Analogues with Triazole-Methanol Motifs

a. (1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol (Compound 31, )

- Structure : Lacks the pyrrolidine-fluoroethyl group; instead, a 3,5-dimethylbenzyl group is attached to the triazole.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method .

- Key Differences : The absence of fluorination and pyrrolidine reduces lipophilicity compared to the target compound. Benzyl groups may enhance aromatic interactions in biological targets.

b. [(1R,2R)-2-[{1-(2-Hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]carbamate (19b, )

- Structure : Contains a hydroxybenzyl-triazole unit and a carbamate-linked cyclohexyl group.

- Properties : The hydroxyl group improves solubility, while the cyclohexyl moiety may influence conformational stability.

c. 3-((1-(4-Substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones ()

- Structure : Triazole linked to a thiazolidine-2,4-dione core, a scaffold with anti-inflammatory and antioxidant activity.

- Activity : Demonstrated efficacy in reducing oxidative stress, suggesting the triazole’s role in modulating biological pathways .

Fluorinated Analogues

a. BODIPY-PF-543 ()

- Structure : Difluoro-boron dipyrromethene (BODIPY) conjugated to a triazole-pyrrolidine system.

- Impact of Fluorination : Fluorination enhances photostability and lipophilicity, critical for fluorescence-based applications. The target compound’s 2-fluoroethyl group may similarly improve metabolic stability .

b. (Z)-5-Benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones ()

- Fluorine-Free Comparison: Non-fluorinated analogs show reduced membrane permeability but higher aqueous solubility, highlighting the trade-off introduced by fluorination .

Preparation Methods

General Synthetic Strategy

The synthetic approach to this compound typically involves:

- Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Introduction of the 2-fluoroethyl group through alkylation or azide precursors.

- Functionalization at the 4-position of the triazole ring with a methanol substituent.

- Coupling with a pyrrolidine moiety bearing a suitable leaving group or protected functionality.

Preparation of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized via the Huisgen cycloaddition, catalyzed by copper(I), between an alkyne and an azide. For this compound:

- The alkyne precursor is often a propargylated pyrrolidine or related intermediate.

- The azide precursor is 2-fluoroethyl azide, which introduces the 2-fluoroethyl substituent on the nitrogen of the triazole ring.

A representative synthesis reported involves the treatment of an acetal-protected isatin derivative with 2-fluoroethyl azide in the presence of copper(I) iodide, triethylamine, and N-iodosuccinimide to form iodotriazoles, which upon deprotection yield the desired triazole compound in overall yields around 64%.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl group is introduced primarily via:

- Reaction of 2-fluoroethyl azide with alkynes in CuAAC reactions.

- Alkylation reactions using 2-fluoroethyl bromide or tosylates on pyrrolidine nitrogen or other nucleophilic sites.

For example, pyrrolidine derivatives have been alkylated with tosylates or propargyl bromide to afford intermediates that subsequently undergo azide-alkyne cycloaddition with 2-fluoroethyl azide to yield the fluorinated triazoles.

Functionalization with Methanol Group at the 4-Position of Triazole

The methanol substituent at the 4-position of the triazole ring is typically introduced by:

- Using formaldehyde or hydroxymethylation reagents on the triazole nitrogen or carbon adjacent to the nitrogen.

- Hydroxymethylation of 1H-1,2,3-triazoles under mild conditions in solvents such as tetrahydrofuran (THF), ethanol, or water at room temperature or slightly elevated temperatures.

Several methods for preparing related triazolylmethanol compounds have been reported with yields ranging from 79% to 96%, using formaldehyde in THF or ethanol under mild conditions, sometimes catalyzed by bases such as triethylamine.

Coupling with Pyrrolidine Moiety

The pyrrolidine ring bearing the 2-fluoroethyl substituent is coupled to the triazole methanol intermediate via:

- Alkylation of the triazole methanol with pyrrolidine derivatives bearing suitable leaving groups.

- Copper-catalyzed azide-alkyne cycloaddition involving pyrrolidine-substituted alkynes or azides.

The coupling reactions are often performed under mild conditions, with yields reported in moderate to good ranges (60–80%), depending on the protecting groups and reaction conditions.

Representative Experimental Conditions and Yields

Research Findings and Analytical Data

- The synthesized compounds have been characterized by NMR (1H, 13C), LC-MS, and HPLC techniques confirming the structure and purity.

- Single crystal X-ray diffraction has been used to confirm the structure of related triazole-containing heterocycles, supporting the assigned structures.

- The synthetic methods are scalable and reproducible, with reaction times ranging from a few hours to overnight, depending on the step.

- Mild reaction conditions and the use of environmentally benign solvents such as ethanol and THF are common features.

- The presence of the 2-fluoroethyl group allows for potential radiolabeling applications, especially in PET imaging tracers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the pyrrolidine precursor with a 2-fluoroethyl group via nucleophilic substitution of pyrrolidin-2-yl derivatives with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Functionalize the pyrrolidine with a propargyl group for subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

- Step 3 : Introduce the hydroxymethyl group through oxidation-reduction sequences or direct substitution.

- Key Controls : Optimize reaction temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of fluorinated reagents to minimize side reactions . Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the fluorinated ethyl group (δ ~4.5–5.0 ppm for -CH₂F), triazole protons (δ ~7.5–8.5 ppm), and hydroxymethyl (-CH₂OH, δ ~3.5–4.0 ppm). Compare with analogous triazole-pyrrolidine derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the molecular formula.

- FTIR : Identify functional groups (e.g., -OH stretch at ~3200–3400 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software refine the crystal structure of this compound, particularly with high-resolution or twinned data?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data. For twinned crystals, employ the HKLF 5 format in SHELXL to deconvolute overlapping reflections .

- Refinement : Apply SHELXL’s restraints for bond lengths/angles of the fluorinated ethyl and triazole groups. Use the TWIN command to model twin domains. Validate with R-factor convergence (<0.05) and Hirshfeld surface analysis .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the pyrrolidine and triazole regions .

- Computational Aids : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data. Software like Gaussian or ADF can predict electronic effects of the 2-fluoroethyl group .

- Alternative Synthesis : If unexpected peaks persist, modify reaction pathways (e.g., switch to Ru-catalyzed azide-alkyne cycloaddition) to rule out regioisomeric triazole formation .

Q. How does the 2-fluoroethyl group on the pyrrolidine ring influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine’s electronegativity increases the polarity of the ethyl group, enhancing hydrogen-bonding capacity with biological targets (e.g., enzymes). This can be quantified via electrostatic potential maps using DFT .

- Steric Effects : The 2-fluoroethyl group may restrict rotational freedom of the pyrrolidine ring, impacting conformational stability. Molecular dynamics simulations can model these effects .

Q. What methodologies are recommended for analyzing the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites, focusing on oxidation of the hydroxymethyl group or defluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.